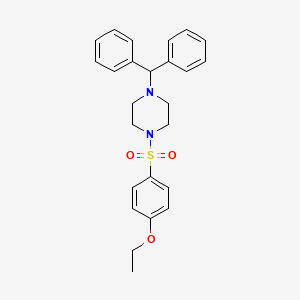

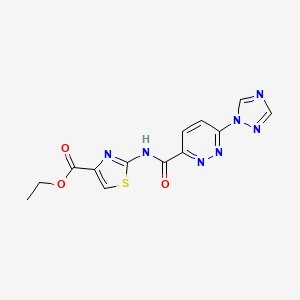

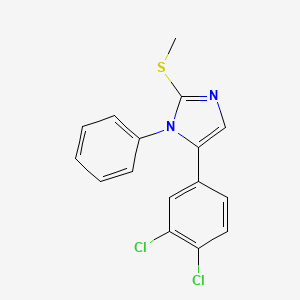

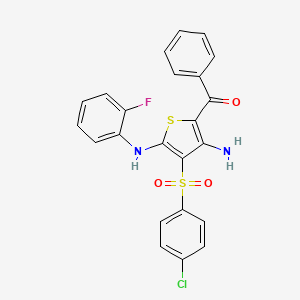

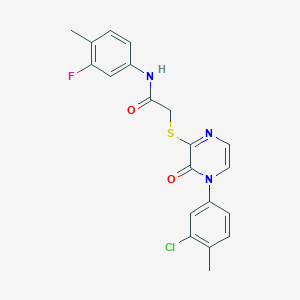

![molecular formula C17H18N2OS B2648594 N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide CAS No. 851410-87-2](/img/structure/B2648594.png)

N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives, such as the one you mentioned, are of significant interest in medicinal chemistry due to their wide range of biological activities . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Aplicaciones Científicas De Investigación

Conformational Analysis and Chemical Synthesis

Research into compounds structurally related to N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide often focuses on their conformational analysis and chemical synthesis processes. For instance, studies on N-alkyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamides provide insights into their conformational equilibrium, which is influenced by factors like the orientation of substituents and intramolecular hydrogen contacts. These compounds exhibit a range of conformers that are stabilized by various intramolecular interactions, highlighting the complexity of their chemical behavior in solution (Kuznetsova et al., 2021).

Antitubercular Activity

Another significant area of research is the development of antitubercular agents. A series of N-(aryl)-2-thiophen-2-ylacetamides were synthesized and evaluated for their in vitro antibacterial activity against Mycobacterium tuberculosis. Several compounds within this series exhibited promising activity, suggesting their potential as lead compounds in combating multidrug-resistant tuberculosis (Lourenço et al., 2007).

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of related compounds has also been conducted. The introduction of different acceptor groups into the molecular structure of polymers based on these compounds affects their electrochromic behavior. Such studies have implications for the development of materials with potential applications in electronic displays and devices (Hu et al., 2013).

Corrosion Inhibition

The application of thiophene derivatives in corrosion inhibition has been explored. For example, the synthesis of specific Schiff bases and their efficacy as corrosion inhibitors on mild steel surfaces in acidic environments demonstrate the potential of these compounds in protecting industrial materials (Daoud et al., 2014).

Mecanismo De Acción

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target . Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-13-11-14-5-2-3-7-16(14)19(13)9-8-18-17(20)12-15-6-4-10-21-15/h2-7,10-11H,8-9,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYJZHGRLLWOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]prop-2-enamide](/img/structure/B2648518.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2648527.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2648530.png)

![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)